molecular formula C12H16N2O2 B1460056 1-(3-Aminophenyl)-2-morpholinoethanone CAS No. 1082569-53-6

1-(3-Aminophenyl)-2-morpholinoethanone

Cat. No.: B1460056
CAS No.: 1082569-53-6
M. Wt: 220.27 g/mol
InChI Key: RMRFMVVDDDWNEI-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2-morpholinoethanone is an organic compound that features a morpholine ring attached to an ethanone backbone, with an aminophenyl group at the 1-position

Scientific Research Applications

1-(3-Aminophenyl)-2-morpholinoethanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-2-morpholinoethanone can be synthesized through a multi-step process. One common method involves the reaction of 3-nitroacetophenone with morpholine under reflux conditions, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2-morpholinoethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(3-Aminophenyl)ethanone: Similar structure but lacks the morpholine ring.

    2-(3-Aminophenyl)-1-morpholinoethanone: Similar structure but with different positioning of the morpholine ring.

    3-(3-Aminophenyl)-2-morpholinoethanone: Similar structure but with different positioning of the amino group.

Uniqueness: 1-(3-Aminophenyl)-2-morpholinoethanone is unique due to the presence of both the morpholine ring and the aminophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-(3-aminophenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)12(15)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFMVVDDDWNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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